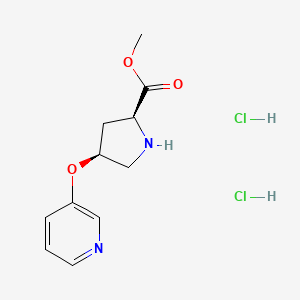

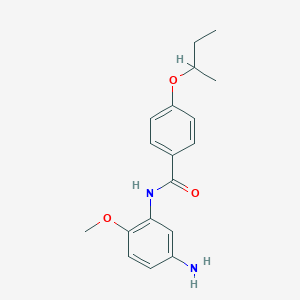

![molecular formula C7H8N2O B1391341 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one CAS No. 457949-09-6](/img/structure/B1391341.png)

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one

Descripción general

Descripción

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are aromatic heterocycles . They have a unique chemical structure and versatility .Chemical Reactions Analysis

The ring-closure reactions for pyrrole, pyrrolidine, pyrazole, pyrazoline, isoxazoline, pyridine, piperidine, cyclohexenone, and 5,8-dihydroimidazo[1,2-a]pyrimidine were elegantly demonstrated in a DNA-compatible format .Aplicaciones Científicas De Investigación

1. Leishmania Infantum Inhibitory Activity

- Summary of Application: The compound has been used in the development of a pharmacophoric pattern for inhibitory activity against Leishmania infantum, a parasite that causes a fatal disease known as infantile visceral leishmaniasis (kala-azar) if left untreated .

- Methods of Application: The development of the pharmacophoric model was based on a dataset of 224 molecules. The selected dataset comprised stereo, positional, and functional isomers, thus covering a broad chemical space .

- Results: The analysis revealed that the activity has a link with the presence of a nitro group, imidazole, and oxazole rings . The results of this analysis could be useful to develop a better derivative of the compound having augmented activity against Leishmania infantum .

2. Synthetic Chemistry

- Summary of Application: Imidazo[1,2-a]pyrimidine, a similar compound, has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

- Methods of Application: Various chemosynthetic methodologies have been used, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

- Results: This compound has been used to construct a privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

3. Potential Treatment of Alzheimer’s Disease

- Summary of Application: A derivative of the compound, 5,6-Dihydroimidazo[1,2-a]pyrazin-8-yl-amine, has been highlighted as a potential treatment for Alzheimer’s Disease, Dementia, and related neurodegenerative disorders .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The outcomes of the application were not detailed in the source .

4. Luminescent Scaffolds

- Summary of Application: Imidazo[1,5-a]pyridine derivatives, which are similar to the compound , have been used as luminescent and versatile scaffolds for different applications .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: These derivatives have shown great potential in several research areas, from materials science to the pharmaceutical field . They have been used in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

5. Chemosynthetic Methodologies

- Summary of Application: Imidazo[1,2-a]pyrimidine, a similar compound, has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

- Methods of Application: Various chemosynthetic methodologies have been used, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .

- Results: This compound has been used to construct a privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

6. Optoelectronic Devices

- Summary of Application: Imidazo[1,5-a]pyridine derivatives, which are similar to the compound , have been used in different technological applications, such as optoelectronic devices .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: These derivatives have shown great potential in several research areas, from materials science to the pharmaceutical field . They have been used in different technological applications, such as optoelectronic devices .

7. Anti-Cancer Drugs

- Summary of Application: Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: These derivatives have shown great potential in several research areas, from materials science to the pharmaceutical field . They have been used in different technological applications, such as anti-cancer drugs .

Propiedades

IUPAC Name |

6,7-dihydro-5H-imidazo[1,2-a]pyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQRGCBOOKYTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=NC=CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666162 | |

| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

CAS RN |

457949-09-6 | |

| Record name | 6,7-Dihydroimidazo[1,2-a]pyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

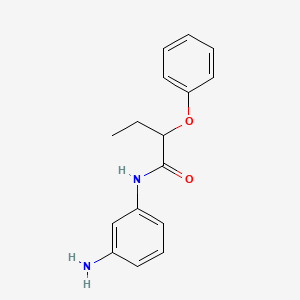

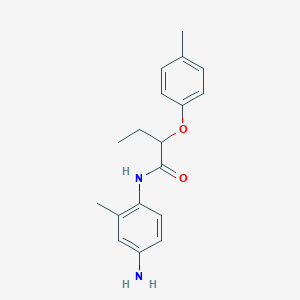

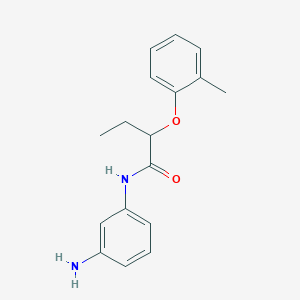

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)

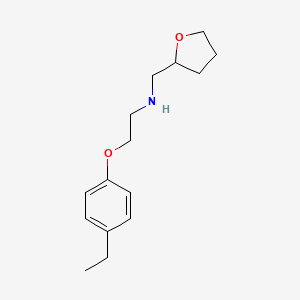

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)

![N-{2-[2-(Sec-butyl)phenoxy]butyl}cyclohexanamine](/img/structure/B1391275.png)

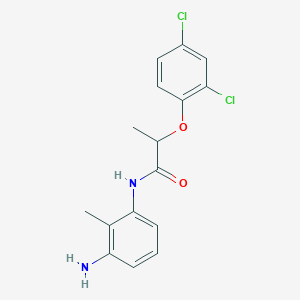

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline](/img/structure/B1391276.png)

![N-[2-(2,6-Dimethylphenoxy)propyl]-2-ethyl-6-methylaniline](/img/structure/B1391277.png)

![3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1391279.png)